Guanosine Hydrate

Descripción general

Descripción

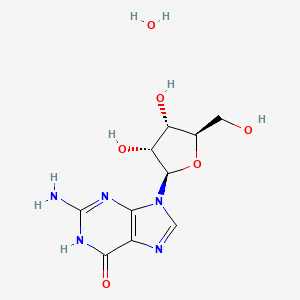

Guanosine hydrate (C₁₀H₁₃N₅O₅·xH₂O) is the hydrated crystalline form of guanosine, a purine nucleoside composed of guanine linked to a ribose sugar via a β-N₉-glycosidic bond. Hydration enhances its stability in solid-state formulations, making it critical for biochemical and pharmaceutical applications. This compound is distinct from phosphorylated derivatives like guanosine monophosphate (GMP) or guanosine triphosphate (GTP), as it lacks phosphate groups . Its primary roles include serving as a precursor in nucleotide synthesis, a component in RNA, and a building block for supramolecular structures like G-quadruplex hydrogels .

Métodos De Preparación

Preparation Methods of Guanosine Hydrate

Solvent-Based Dissolution and Formulation Preparation

One common approach to preparing this compound involves dissolving the compound in a series of solvents to achieve a clear, stable solution suitable for in vivo and in vitro applications. A detailed protocol includes:

- Dissolving this compound initially in dimethyl sulfoxide (DMSO) to create a master liquid.

- Sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) or corn oil.

- Ensuring clarity at each step before adding the next solvent, using physical methods like vortexing, ultrasound, or hot water baths to aid dissolution.

This method emphasizes the importance of solvent order and clarity to maintain solution stability and prevent precipitation. The preparation process is supported by molarity and dilution calculators to achieve precise concentrations for experimental use.

Stock Solution Preparation Table of this compound

| Concentration | 1 mg Stock (mL) | 5 mg Stock (mL) | 10 mg Stock (mL) |

|---|---|---|---|

| 1 mM | 3.3194 | 16.597 | 33.1939 |

| 5 mM | 0.6639 | 3.3194 | 6.6388 |

| 10 mM | 0.3319 | 1.6597 | 3.3194 |

Note: The volumes indicate the solvent required to dissolve the specified mass of this compound to achieve the target molarity.

Chemical Derivatization and Protection Strategies

For specialized applications, such as preparing guanosine derivatives with specific functional groups, multi-step synthetic routes are employed. These include:

- Protection of reactive sites on guanosine, such as the O6 position on guanine, using Mitsunobu alkylation with trimethylsilyl ethanol after transient protection of hydroxyl groups.

- Use of trimethylsilylimidazole to protect hydroxyl groups, followed by reaction with triphenylphosphine and diethyl azodicarboxylate to form protected intermediates.

- Subsequent deprotection steps using aqueous ammonia and purification via normal phase column chromatography.

- Additional steps involve non-aqueous diazotization and phosphoramidite derivative formation, carried out under strictly controlled conditions (e.g., low temperature, inert atmosphere) to yield high-purity guanosine derivatives.

These methods are critical for preparing this compound derivatives for DNA/RNA fragment synthesis and biochemical studies.

Crystallization and Hydrate Form Control

The physical form of this compound, including its hydrate state, significantly influences its stability and solubility. Research has demonstrated:

- The reversible dehydration/hydration processes of guanosine dihydrate can be controlled by simple heating and cooling cycles.

- Two novel hydrated phases of guanosine (hydrated guanosine I and II) have been characterized, showing distinct crystal lattice parameters.

- The transformation between hydrated and anhydrous forms involves continuous and discontinuous lattice changes without significant alteration in optical properties.

- Comparisons with inosine dihydrate and guanine monohydrate reveal that guanosine and guanine maintain water channel structures during dehydration/hydration, while inosine dehydration is irreversible.

These findings are crucial for optimizing storage and formulation conditions of this compound to preserve its functional integrity.

Antisolvent Crystallization for Selective Hydrate Form Production

Selective production of different hydrate forms of guanosine derivatives, such as disodium guanosine 5′-monophosphate, can be achieved through antisolvent crystallization processes:

- By controlling parameters such as temperature, initial concentration, solvent addition rate, and solvent fraction, specific solid forms (amorphous, heptahydrate, tetrahydrate) can be selectively crystallized.

- In situ Raman spectroscopy and focal beam reflection measurements monitor the concentration and particle size during crystallization.

- The transformation from amorphous to hydrate forms proceeds through nucleation, predissolution, hydrate nucleation, and growth stages.

- The rate-controlling step is the dissolution of the amorphous form, while transformation between hydrate forms is nucleation-growth controlled.

This method allows precise control over the physical form of guanosine hydrates, which is essential for pharmaceutical manufacturing and research.

Hydrogel Formation Using this compound

An advanced application of this compound involves its use in forming hydrogels via borate ester chemistry:

- Guanosine interacts with boric acid derivatives and potassium ions to form ordered G-quartet structures.

- These structures further assemble into G-quadruplex nanofibers, creating a hydrogel network.

- The stability and mechanical properties of these hydrogels are enhanced by optimizing the boric acid derivative and potassium ion concentrations.

- The hydrogels are suitable for 3D printing and cell culture, demonstrating biocompatibility and potential for tissue engineering applications.

Preparation of these hydrogels requires sterilization of this compound and reagents, precise mixing under sterile conditions, and controlled incubation.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrato de guanosina experimenta varias reacciones químicas, que incluyen:

Oxidación: El hidrato de guanosina se puede oxidar para formar derivados de guanina.

Reducción: Las reacciones de reducción pueden convertir el hidrato de guanosina en sus análogos de nucleósidos correspondientes.

Sustitución: El hidrato de guanosina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos químicos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.

Principales Productos Formados:

Oxidación: Derivados de guanina.

Reducción: Análogos de nucleósidos.

Sustitución: Varios compuestos de guanosina sustituidos.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Nucleoside Analogs

Guanosine hydrate serves as a precursor for synthesizing various nucleoside analogs and derivatives. These compounds are critical in developing antiviral and anticancer therapies. The unique structural properties of this compound enable researchers to modify its chemical framework to create novel therapeutic agents.

Self-Assembly and G-Quadruplex Formation

One of the most intriguing characteristics of this compound is its ability to self-assemble into G-quadruplex structures in aqueous solutions. This process is influenced by the presence of cations such as potassium (K) and sodium (Na). G-quadruplexes play essential roles in biological processes like DNA replication and transcription, making this compound a valuable compound in biomaterials and drug delivery systems .

Biological Applications

Neuromodulation and Neuroprotection

this compound acts as a neuromodulator in the central nervous system, influencing cell growth, differentiation, and survival. Studies indicate that it can displace glutamate binding to its receptors, providing protective effects against excitotoxicity—a mechanism that may be beneficial in treating neurodegenerative diseases .

Case Study: Neuroprotection in Brain Injury

In a controlled study involving rats subjected to brain injury, administration of this compound resulted in significant neuroprotective effects. The treatment led to reduced neuronal death and improved functional outcomes, indicating its potential therapeutic role in brain injuries.

Medical Applications

Therapeutic Potential in Cancer Treatment

this compound has shown promise in anticancer therapies due to its ability to form G-quadruplexes that inhibit telomerase activity—an enzyme often upregulated in cancer cells. Research indicates that guanosine derivatives can act as anti-cancer agents by targeting these structures, presenting novel strategies for drug design aimed at inhibiting tumor growth .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal rapid metabolism to guanine and other derivatives post-administration. This metabolic pathway is crucial for understanding its bioavailability and therapeutic efficacy .

Industrial Applications

Production of Pharmaceuticals

In the pharmaceutical industry, this compound is utilized for developing antiviral drugs and other therapeutics. Its unique properties facilitate the design of more effective medications with fewer side effects.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Insights |

|---|---|---|

| Chemical Synthesis | Precursor for nucleoside analogs | Essential for antiviral and anticancer drug development |

| Biological Activity | Neuromodulation, neuroprotection | Protects neurons from excitotoxicity |

| Medical Treatment | Cancer therapy through G-quadruplex formation | Inhibits telomerase activity; potential anti-cancer agent |

| Industrial Use | Production of pharmaceuticals | Valuable for drug development |

Mecanismo De Acción

El hidrato de guanosina ejerce sus efectos a través de varios mecanismos moleculares:

Neuromodulación: Actúa como un neuromodulador en el sistema nervioso central, influyendo en el crecimiento celular, la diferenciación y la supervivencia.

Neuroprotección: Brinda efectos protectores contra la neurotoxicidad y los trastornos neurológicos al modular la captación de glutamato, reducir la producción de especies reactivas de oxígeno y mejorar la función mitocondrial.

Actividad Anticancerígena: Exhibe efectos citotóxicos sobre las células tumorales al interactuar con los receptores de adenosina y modular la transmisión de adenosina

Compuestos Similares:

Adenosina: Otro nucleósido de purina con estructura y funciones similares.

Citidina: Un nucleósido de pirimidina involucrado en la síntesis de ADN y ARN.

Timidina: Un nucleósido de pirimidina que se encuentra en el ADN.

Uridina: Un nucleósido de pirimidina involucrado en la síntesis de ARN

Singularidad del Hidrato de Guanosina: El hidrato de guanosina es único debido a sus interacciones específicas con las purinas basadas en guanina y su papel en la formación de cuádruplex de guanina. Estas estructuras son cruciales para varios procesos biológicos, incluida la replicación y transcripción del ADN. Además, la capacidad del hidrato de guanosina para autoensamblarse en hidrogel supramoleculares lo convierte en un compuesto valioso para el diseño de biomateriales y sistemas de administración de fármacos .

Comparación Con Compuestos Similares

Comparison with Other Nucleoside Hydrates

Nucleoside hydrates share structural similarities but exhibit distinct physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Properties of Nucleoside Hydrates

| Compound | Solubility (H₂O, 25°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| Guanosine Hydrate | Moderately soluble | ~240 (decomposes) | RNA synthesis, hydrogel formation |

| Adenosine Hydrate | Highly soluble | ~235 | Energy transfer (ATP precursor) |

| Cytidine Hydrate | Soluble | ~210 | DNA/RNA synthesis, antiviral drugs |

| Uridine Hydrate | Soluble | ~165 | Neuroprotection, metabolic studies |

Structural and Functional Insights:

- Guanosine vs. Adenosine Hydrate: Guanosine’s lower solubility arises from stronger intermolecular hydrogen bonding in its crystalline lattice. Unlike adenosine, guanosine participates in G-quadruplex hydrogel formation via Hoogsteen hydrogen bonding, a property leveraged in drug delivery systems .

- Guanosine vs. Pyrimidine Hydrates (Cytidine/Uridine): Guanosine’s purine base enables π-π stacking interactions, enhancing its role in supramolecular assemblies. Pyrimidine hydrates are more commonly used in antiviral therapies due to their structural mimicry of viral RNA components .

Comparison with Guanosine Derivatives

This compound serves as a precursor to phosphorylated derivatives, each with unique biochemical roles:

Table 2: this compound vs. Phosphorylated Derivatives

| Compound | Phosphate Groups | Key Roles | Applications |

|---|---|---|---|

| This compound | 0 | Nucleotide precursor, RNA component | Hydrogels, enzymatic studies |

| GMP Disodium Salt Hydrate | 1 | Flavor enhancer (umami), signaling | Food industry, cell signaling assays |

| GDP/GTP Hydrates | 2/3 | Energy metabolism, GTPase regulation | Protein synthesis, molecular switches |

Critical Differences:

- GMP Disodium Salt Hydrate: The addition of a phosphate group and sodium ions increases water solubility (>50 g/100 mL) compared to this compound (~5 g/100 mL). GMP is widely used as a food additive, whereas this compound is unsuitable due to lower solubility .

- GDP/GTP in Energy Metabolism: GTP’s high-energy phosphate bonds drive protein translation and signal transduction, roles absent in this compound. GDP’s intermediate state in GTP hydrolysis is critical for G-protein regulation .

Supramolecular Hydrogels

This compound forms pH-responsive G-quadruplex hydrogels when combined with boronic acids (e.g., 4-formylphenylboronic acid). These hydrogels exhibit self-healing and injectable properties, unlike adenosine or cytidine derivatives, which lack analogous assembly mechanisms . Applications include controlled drug release (e.g., doxorubicin in cancer therapy) and antimicrobial coatings .

Metabolic and Behavioral Studies

In C. elegans assays, guanosine evokes distinct chemosensory responses compared to adenosine or cytidine, suggesting unique receptor interactions. Avoidance-attraction assays highlight its role in purinergic signaling pathways .

Actividad Biológica

Guanosine hydrate, a nucleoside derivative, has garnered attention in various biological contexts due to its unique properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its role in neuroprotection, modulation of glutamate receptors, and implications in cancer therapy and nanotechnology.

This compound has the molecular formula and is characterized by its hydration state, which influences its biological activity. The compound can exist in various forms, including guanosine monophosphate (GMP), which is crucial for understanding its self-assembly properties and interactions with metal cations.

Self-Assembly and G-Quadruplex Formation

One of the most intriguing aspects of this compound is its ability to self-assemble into G-quadruplex structures in aqueous solutions. This process is significantly influenced by the presence of cations such as potassium (K) and sodium (Na). Research indicates that:

- Potassium ions promote the elongation of G-quadruplexes more effectively than sodium ions, suggesting a regulatory role in cellular processes involving DNA structures.

- G-quadruplexes are implicated in telomerase activity, making them potential targets for anti-cancer drugs due to their association with genomic stability and cellular aging .

Neuroprotective Effects

Guanosine has been identified as a neuromodulator with therapeutic potential in brain disorders. Studies have shown that:

- Guanosine can displace glutamate binding to its receptors, indicating a competitive antagonistic interaction that may protect neurons from excitotoxicity.

- Intracerebroventricular administration of guanosine leads to rapid increases in its metabolites in cerebrospinal fluid, highlighting its bioavailability and metabolic pathways .

Case Study: Neuroprotection in Brain Injury

In a controlled study involving rats subjected to brain injury:

- Administration of guanosine resulted in significant neuroprotective effects, evidenced by reduced neuronal death and improved functional outcomes.

- The study suggested that guanosine's protective mechanisms may involve modulation of glutamate transporters, enhancing neuronal resilience against excitotoxic damage .

Anticancer Potential

This compound's role in cancer therapy is primarily linked to its ability to form G-quadruplexes. These structures can inhibit telomerase activity, which is often upregulated in cancer cells. Research findings include:

- Guanosine derivatives have shown promise as anti-cancer agents by targeting G-quadruplexes, potentially leading to the development of new chemotherapeutic strategies.

- The interaction between guanosine-rich sequences and telomerase presents a novel approach for drug design aimed at inhibiting tumor growth .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are influenced by its metabolic pathways. Studies indicate:

- Following administration, guanosine is rapidly metabolized to guanine and other derivatives, with significant accumulation observed in various organs including the central nervous system (CNS).

- The enzyme purine nucleoside phosphorylase (PNP) plays a crucial role in the metabolism of guanosine, affecting its bioavailability and therapeutic efficacy .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| G-Quadruplex Formation | Self-assembly into structures that inhibit telomerase activity; potential anti-cancer applications. |

| Neuroprotection | Modulation of glutamate receptors; protective effects against excitotoxicity in brain injuries. |

| Metabolism | Rapid conversion to metabolites; significant distribution across CNS and peripheral tissues. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying guanosine hydrate in laboratory settings?

- This compound synthesis typically involves enzymatic or chemical phosphorylation of guanosine, followed by hydration under controlled conditions. Purification methods include recrystallization from aqueous solutions or chromatography (e.g., HPLC). Ensure experimental reproducibility by documenting solvent ratios, temperature, and humidity conditions. For validation, cross-reference purity data with NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Key techniques include:

- X-ray diffraction (XRD) for crystal structure determination.

- FTIR spectroscopy to confirm functional groups (e.g., hydroxyl groups from hydration).

- Thermogravimetric analysis (TGA) to assess water content and thermal stability.

- High-performance liquid chromatography (HPLC) for purity validation (>90% as per standard protocols) .

Advanced Research Questions

Q. How can researchers mitigate the hygroscopicity of this compound during experimental handling?

- Use controlled-environment chambers (e.g., nitrogen gloveboxes) to minimize atmospheric moisture exposure. Pre-dry solvents and store samples in desiccators with silica gel. For quantitative studies, employ Karl Fischer titration to monitor residual water content. Hydration/dehydration cycles should be analyzed via dynamic vapor sorption (DVS) to model humidity-dependent behavior .

Q. What systematic approaches resolve contradictions in solubility data for this compound across different solvent systems?

- Conduct replicate experiments under standardized conditions (temperature, pH, ionic strength). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate results with computational solubility predictions (e.g., COSMO-RS models). Discrepancies may arise from polymorphic forms or hydration state variations; characterize these via XRD and differential scanning calorimetry (DSC) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Employ accelerated stability testing protocols:

- pH stability : Incubate samples in buffered solutions (pH 2–9) and monitor degradation via UV-Vis spectroscopy.

- Thermal stability : Use isothermal calorimetry to quantify enthalpy changes during decomposition.

- Data should be analyzed using Arrhenius models to predict shelf-life. Publish full kinetic parameters (e.g., activation energy) to enable cross-study comparisons .

Q. What methodologies are effective for studying this compound’s interactions in biological systems (e.g., enzymatic assays)?

- Use isothermal titration calorimetry (ITC) to measure binding affinities with enzymes like GTPases. For cellular uptake studies, employ fluorescently labeled analogs and confocal microscopy. Ensure biological replicates (n ≥ 3) and include negative controls (e.g., non-hydrolyzable GTP analogs) to validate specificity. Data interpretation must account for potential hydrate dissociation in aqueous media .

Q. Can computational models predict this compound’s behavior in complex systems, such as enzymatic reactions or hydrate phase transitions?

- Molecular dynamics (MD) simulations using force fields (e.g., AMBER) can model hydration dynamics and ligand-enzyme interactions. For phase transitions, apply density functional theory (DFT) to predict crystal lattice stability. Validate models against experimental XRD and TGA data. Machine learning tools (e.g., neural networks) may optimize synthesis pathways using historical reaction datasets .

Methodological Notes

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNAJLCEKPFHB-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901952 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143525-19-2 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.